REACTION_CXSMILES
|
[O:1]1[CH2:5][CH2:4][O:3][CH:2]1[C:6]1[CH:22]=[CH:21][C:9]([O:10][Si](C(C)C)(C(C)C)C(C)C)=[C:8]([F:23])[CH:7]=1.[F-].C([N+](CCCC)(CCCC)CCCC)CCC.CCCCCCC.C(OCC)(=O)C>C1COCC1.ClCCl>[O:1]1[CH2:5][CH2:4][O:3][CH:2]1[C:6]1[CH:22]=[CH:21][C:9]([OH:10])=[C:8]([F:23])[CH:7]=1 |f:1.2,3.4|
|
Name
|
(4-[1,3]dioxolan-2-yl-2-fluorophenoxy)triisopropylsilane
|
Quantity
|
105.9 g
|
Type
|
reactant
|
Smiles
|
O1C(OCC1)C1=CC(=C(O[Si](C(C)C)(C(C)C)C(C)C)C=C1)F
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[F-].C(CCC)[N+](CCCC)(CCCC)CCCC
|
Name
|
|
Quantity
|
1.589 L
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
311 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
heptane ethyl acetate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CCCCCCC.C(C)(=O)OCC
|
Name
|
crude product
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
without cooling
|
Type
|
CONCENTRATION
|
Details
|
Concentrate to a red oil
|
Type
|
CUSTOM
|
Details
|
partition between ether (500 mL) and deionized water (1 L)
|
Type
|
CUSTOM
|
Details
|
Separate the layers
|
Type
|
EXTRACTION
|
Details
|
extract the aqueous layer with ether (500 mL)
|
Type
|
WASH
|
Details
|
Combine the ether layers, wash with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dry over sodium sulfate
|
Type
|
FILTRATION
|
Details
|
Filter
|
Type
|
CONCENTRATION
|
Details
|
concentrate
|
Type
|
CUSTOM
|
Details
|
to give the crude product (92.9 g
|
Type
|
FILTRATION
|
Details
|
filter through 400 g of silica gel 60
|
Type
|
WASH
|
Details
|
Wash with dichloromethane (3×1 L fractions)
|
Type
|
CONCENTRATION
|
Details
|
concentrate the combined filtrate
|
Type
|
CUSTOM
|
Details
|
to give an impure product
|
Type
|
CUSTOM
|
Details
|
Crystallize from dichloromethane/heptane
|
Name
|
|
Type
|
product
|
Smiles
|
O1C(OCC1)C1=CC(=C(C=C1)O)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 29.8 g | |
YIELD: PERCENTYIELD | 52% | |
YIELD: CALCULATEDPERCENTYIELD | 52% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |